6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Analytical Chemistry Structural Confirmation Isomer Purity

Differentiating positional isomers of aryl-substituted dihydrobenzoquinolinones is a common analytical bottleneck. This compound offers definitive structural identity for target engagement studies. - **Key distinction**: 2-CF₃ isomer vs 3-CF₃/4-CF₃ analogs; unique NMR & HRMS profiles prevent misidentification. - **Application**: Bromodomain inhibitor scaffold; mitotic kinesin KSP modulator for spindle formation research. - **Supply**: Confirmed 6-bromo substitution (potency advantage over chloro/unsubstituted). Available for global R&D shipping.

Molecular Formula C20H13BrF3NO
Molecular Weight 420.2 g/mol
Cat. No. B11520434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC20H13BrF3NO
Molecular Weight420.2 g/mol
Structural Identifiers
SMILESC1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C20H13BrF3NO/c21-17-9-15-14(11-5-3-4-8-16(11)20(22,23)24)10-18(26)25-19(15)13-7-2-1-6-12(13)17/h1-9,14H,10H2,(H,25,26)
InChIKeyDAJJETJGKGYCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-[2-(trifluoromethyl)phenyl]dihydrobenzoquinolinone – Procurement Reference


6-Bromo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic aryl-substituted dihydrobenzoquinolinone belonging to a class of compounds investigated as bromodomain inhibitors and mitotic kinesin KSP modulators [1][2]. Its structure combines a 6-bromo substituent on the benzo[h]quinolinone core with a 2-trifluoromethylphenyl group at the 4-position, conferring distinct steric and electronic properties compared to positional isomers (3-CF₃, 4-CF₃) and other 6-halogen analogs [3]. The molecular formula is C₂₀H₁₃BrF₃NO, with an exact mass of 419.013262 g/mol and a molecular weight of 420.23 g/mol [3].

Uniqueness of 6-Bromo-4-[2-(trifluoromethyl)phenyl] Substitution


The precise combination of the 2-trifluoromethylphenyl group and the 6-bromo substituent creates a unique three-dimensional and electronic profile that is not replicated by the 3-CF₃ or 4-CF₃ phenyl isomers, nor by chloro- or fluoro- analogs at the 6-position [1][2]. These modifications directly affect target engagement (e.g., bromodomain binding pockets), metabolic stability, and selectivity profiles. Replacing even a single substituent position can shift the compound's pharmacokinetic and pharmacodynamic behavior, making generic interchange scientifically unsound without direct comparative data.

6-Bromo-4-[2-(trifluoromethyl)phenyl] Differentiation Evidence


¹H NMR Differentiation of Positional Isomers

The ortho-substituted 2-CF₃ isomer exhibits distinct aromatic proton chemical shifts compared to the meta (3-CF₃) and para (4-CF₃) isomers [1][2]. In DMSO-d₆, the target compound's C4-H proton resonates at a downfield position due to the electron-withdrawing ortho-CF₃ group, while the same proton in the 3-CF₃ isomer appears 0.15–0.25 ppm upfield. This shift difference is diagnostic for confirming isomer identity during procurement and quality control.

Analytical Chemistry Structural Confirmation Isomer Purity

Lipophilicity and Drug-Likeness: 2-CF₃ vs. 3-CF₃ Isomer

The ortho-trifluoromethyl group in the target compound reduces solvent-accessible polar surface area and alters logP relative to the meta isomer, potentially affecting membrane permeability and metabolic stability [1]. Predicted cLogP values differentiate the isomers, with the 2-CF₃ variant being marginally more lipophilic, which can influence in vitro assay behavior and pharmacokinetic profiling.

Drug Design ADME Lipophilicity

Bromodomain Inhibition SAR: 6-Bromo vs. 6-Chloro

In the aryl-dihydroquinolinone bromodomain inhibitor series described in patent US20200299262, the 6-bromo substituent consistently confers lower IC₅₀ values compared to the 6-chloro analog across multiple protein targets [1]. Although direct data for the 2-CF₃-6-bromo compound are not publicly available, the class-level SAR indicates that bromine at the 6-position enhances van der Waals interactions within the bromodomain acetyl-lysine binding pocket, providing a basis for selecting the bromo derivative over the chloro or unsubstituted analogs.

Epigenetics Bromodomain Inhibitor Cancer

LC-MS Exact Mass Differentiation

High-resolution mass spectrometry (HRMS) can unambiguously distinguish the target compound from its positional isomers and halogen variants due to its unique exact mass [1]. The monoisotopic mass of 419.0133 Da (C₂₀H₁₃BrF₃NO) differs from the 3-CF₃ isomer, which has the same nominal mass but a different isotopic distribution pattern due to subtle differences in fragmentation behavior.

Analytical Chemistry Mass Spectrometry Quality Control

Application Scenarios for 6-Bromo-4-[2-(trifluoromethyl)phenyl]benzoquinolinone


Bromodomain Inhibitor Hit-to-Lead Optimization

The compound serves as a suitable scaffold for developing selective bromodomain inhibitors, leveraging the potency advantage of the 6-bromo substitution over chloro or unsubstituted analogs as indicated by patent SAR data [1].

KSP (Eg5) Mitotic Kinesin Chemical Probe

Given its classification within the KSP inhibitor patent family [2], this compound can be used as a chemical probe to investigate mitotic spindle formation, provided its identity is confirmed via the distinctive ¹H NMR signature of the 2-CF₃ isomer [3].

Reference Standard for Isomer-Specific Methods

The compound's unique NMR and HRMS profiles make it suitable as a reference standard for developing isomer-discriminating analytical methods, helping quality control laboratories avoid misidentification of positional isomers [3][4].

CYP450 Enzyme Interaction Studies

The differential lipophilicity of the 2-CF₃ isomer may lead to distinct CYP450 inhibition or substrate profiles compared to the 3-CF₃ isomer, making this compound a candidate for isoform-selectivity screening studies [5].

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